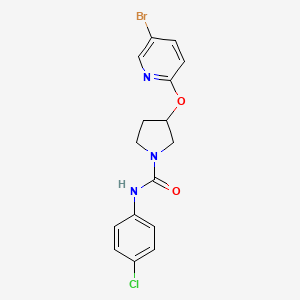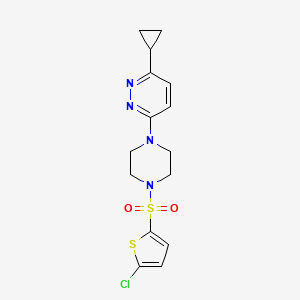
3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine, also known as CTSP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Anticancer and Antituberculosis Applications
Research has shown that compounds with piperazine and sulfonyl groups have significant potential in the development of anticancer and antituberculosis agents. For example, derivatives of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone have been synthesized and evaluated for their in vitro anticancer activity against human breast cancer cell lines and for antituberculosis activity using the standard strain of M. tuberculosis H37Rv. Some of these compounds exhibited notable anticancer and antituberculosis effects, highlighting the therapeutic potential of sulfonyl piperazine derivatives in treating these diseases (Mallikarjuna et al., 2014).
Neurodegenerative Disease Research
Piperazine derivatives are also being explored for their potential in treating neurodegenerative diseases. For instance, sulfonamide derivatives incorporating piperazine, amino alcohol, and 1,3,5-triazine structural motifs have been synthesized and tested as inhibitors of carbonic anhydrase isoforms I, II, and IX. Some compounds in this series exhibited subnanomolar affinity and selectivity for inhibiting the tumor-associated carbonic anhydrase IX over the cytosolic isoforms, making them candidates for the development of new anticancer drugs targeting hypoxia-induced carbonic anhydrases (Havránková et al., 2018).
Vasodilation and Hypotension
Compounds with similar structural motifs have been studied for their hypotensive properties, acting through vasodilation. For instance, di- and triaminopyrimidine 3-oxides reacted with sources of sulfur trioxide to yield heterocyclic O-sulfates, which exhibited hypotensive effects, presumably through direct vasodilation (Mccall et al., 1983).
Development of Antipsychotic Agents
Further research into heterocyclic analogues has led to the development of potential antipsychotic agents, with evaluations focusing on their binding to dopamine and serotonin receptors, and their ability to antagonize specific behavioral responses in animal models. These studies contribute to the understanding of how structural modifications can enhance the biological properties of these compounds, with the aim of developing effective treatments for psychiatric disorders (Norman et al., 1996).
Propiedades
IUPAC Name |
3-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-6-cyclopropylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2S2/c16-13-4-6-15(23-13)24(21,22)20-9-7-19(8-10-20)14-5-3-12(17-18-14)11-1-2-11/h3-6,11H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWCZBNJHRBWQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-2-[[5-oxo-4-(2,4,6-trimethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2968355.png)
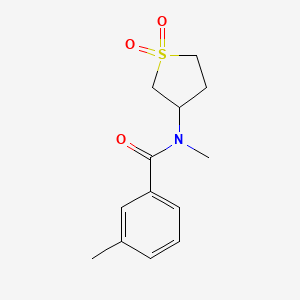
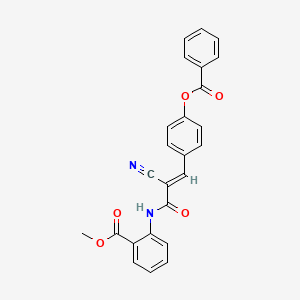
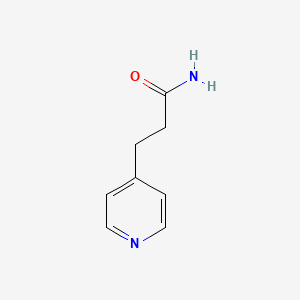
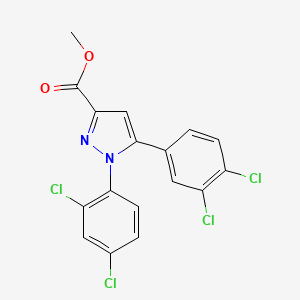


![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2968367.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2968369.png)
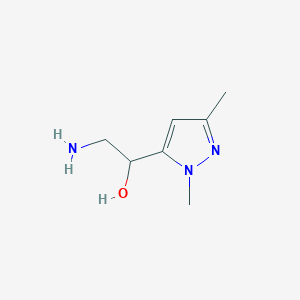
![N-benzyl-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/structure/B2968371.png)

